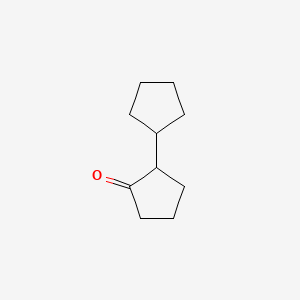

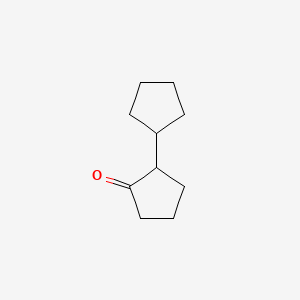

2-Cyclopentylcyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZGKTMWPFTJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863467 | |

| Record name | [1,1'-Bicyclopentyl]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity green minty aroma | |

| Record name | 2-Cyclopentylcyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Cyclopentylcyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.983 (20°) | |

| Record name | 2-Cyclopentylcyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4884-24-6 | |

| Record name | 2-Cyclopentylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4884-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Bicyclopentyl]-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Bicyclopentyl]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-bicyclopentyl]-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITL55F9I8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyclopentylcyclopentanone chemical properties and structure

An In-depth Technical Guide to 2-Cyclopentylcyclopentanone: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile ketone utilized extensively in the fragrance and flavor industries. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, stereochemistry, synthesis, and practical applications, grounding all information in established scientific literature.

Introduction: A Molecule of Sensory Significance

This compound (CAS No: 4884-24-6) is a bicyclic ketone recognized for its distinct and pleasant aroma.[1][2] Described as having a fruity, green, and minty character, it serves as a valuable ingredient in perfumery and flavor compositions.[1][3] Its molecular structure, consisting of two five-membered rings, gives rise to unique physicochemical properties and olfactory notes that are highly sought after. This guide aims to provide a detailed exploration of its chemical identity, synthesis, and the scientific principles governing its use.

Molecular Structure and Stereochemistry

The chemical structure of this compound is fundamental to its properties and function. A comprehensive understanding of its architecture is crucial for its synthesis and application.

Chemical Structure

The IUPAC name for this compound is 2-cyclopentylcyclopentan-1-one.[1] Its structure features a cyclopentanone ring substituted at the alpha-position with a cyclopentyl group. The presence of the ketone functional group is the primary determinant of its chemical reactivity.

Stereochemistry

The carbon atom at the junction of the two rings (C2 of the cyclopentanone ring) is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)-2-cyclopentylcyclopentanone and (S)-2-cyclopentylcyclopentanone. Commercially available this compound is typically supplied as a racemic mixture. The stereochemistry of related compounds is often designated as racemic, indicating a 1:1 mixture of enantiomers.[4] The specific olfactory properties of each enantiomer may differ, a common phenomenon in fragrance chemistry, though literature dedicated to the individual enantiomers of this specific compound is sparse.

Physicochemical and Spectroscopic Properties

A quantitative understanding of the physical and spectral properties of this compound is essential for its handling, formulation, and quality control.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and conditions, which is vital for formulation scientists.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1] |

| CAS Number | 4884-24-6 | [1][2][5] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Fruity, green, minty, fresh, cool | [1][3][6] |

| Boiling Point | 232-233 °C at 760 mmHg | [5][7] |

| Melting Point | -13 °C | [2] |

| Density | 0.975 - 0.983 g/cm³ at 20 °C | [1][7] |

| Refractive Index | 1.475 - 1.481 at 20 °C | [1][7] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1][8] |

| Flash Point | ~90 °C (194 °F) | [6][7] |

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1730-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in a five-membered ring ketone.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C-NMR: The spectrum shows a distinctive downfield signal for the carbonyl carbon (C=O) at approximately 219 ppm . Other signals correspond to the methine carbons and the various methylene carbons of the two cyclopentyl rings.[3]

-

¹H-NMR: The proton spectrum is complex due to the overlapping signals of the numerous methylene (-CH₂-) protons in the two rings. The protons on the carbon alpha to the carbonyl group will appear as multiplets.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 152 . A prominent base peak is observed at m/z 84 , which can be attributed to a McLafferty-type rearrangement or cleavage, a common fragmentation pathway for ketones.[3]

Synthesis of this compound

The synthesis of this compound is a well-established process in industrial chemistry. The most common and economically viable route involves a two-step sequence starting from cyclopentanone.[3] This process is valued for its operational simplicity and the availability of the starting material.

Synthetic Pathway Overview

The synthesis proceeds via two main stages:

-

Base-Catalyzed Self-Condensation (Aldol Condensation): Two molecules of cyclopentanone react in the presence of a base to form 2-cyclopentylidene-cyclopentanone. This reaction is a classic example of an aldol condensation, where one molecule acts as a nucleophile (after forming an enolate) and the other as an electrophile, followed by dehydration to yield an α,β-unsaturated ketone.

-

Catalytic Hydrogenation: The resulting 2-cyclopentylidene-cyclopentanone is then hydrogenated to saturate the carbon-carbon double bond, yielding the final product, this compound.[3]

The overall workflow is illustrated in the diagram below.

References

- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 4. GSRS [precision.fda.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. parchem.com [parchem.com]

- 7. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]

- 8. solubilityofthings.com [solubilityofthings.com]

IUPAC name and CAS number for 2-Cyclopentylcyclopentanone

An In-depth Technical Guide to 2-Cyclopentylcyclopentanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling this compound

This compound, with the IUPAC name 2-cyclopentylcyclopentan-1-one [1] and CAS Number 4884-24-6 [1][2][3][4], is a bicyclic ketone that has garnered significant interest in the fields of flavor, fragrance, and synthetic chemistry. Its unique molecular architecture, consisting of two fused five-membered rings, gives rise to a distinct sensory profile and provides a versatile scaffold for further chemical modification. While its primary commercial application lies in its use as a fragrance and flavoring agent, its structural motifs are of interest to medicinal chemists and organic synthesis experts for the development of novel molecules.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis protocols, spectroscopic signature, and known applications. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][2] It is characterized by a distinct fruity, green, and minty aroma.[1][2] Its lipophilic nature is indicated by its insolubility in water, while it is soluble in organic solvents such as ethanol.[5]

| Property | Value | Source |

| IUPAC Name | 2-cyclopentylcyclopentan-1-one | [1] |

| CAS Number | 4884-24-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1][5] |

| Appearance | Clear colorless liquid | [1][2] |

| Odor | Fruity, green, minty | [1][2] |

| Boiling Point | 79.5°C at 3.5 mmHg | [6] |

| Density | 0.975-0.983 g/cm³ at 20°C | [5] |

| Refractive Index | 1.475-1.481 at 20°C | [5] |

| Flash Point | 90.0°C (194.0°F) | [3] |

Synthesis of this compound

The most common and industrially viable synthesis of this compound involves a two-step process starting from cyclopentanone. This process is valued for its operational simplicity and the availability of the starting material.[6]

Step 1: Base-Catalyzed Aldol Condensation of Cyclopentanone

The synthesis begins with the self-condensation of cyclopentanone in the presence of a basic catalyst to form the α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.

Step 2: Catalytic Hydrogenation

The intermediate, 2-cyclopentylidene-cyclopentanone, is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the saturated product, this compound.[6]

Caption: Synthesis of this compound from Cyclopentanone.

Experimental Protocol: Hydrogenation of 2-Cyclopentylidene-cyclopentanone

The following protocol is adapted from a patented synthesis method.[6]

-

Catalyst Preparation: To a hydrogenation vessel, add 380 g of 2-cyclopentylidene-cyclopentanone.

-

Catalyst Addition: Carefully add 17.0 g of 5% palladium on activated carbon (Pd/C) catalyst to the vessel.

-

Hydrogenation: The reaction is carried out at ordinary temperature and pressure under a hydrogen atmosphere until the consumption of hydrogen ceases.

-

Work-up: Upon completion, the catalyst is removed by filtration.

-

Purification: The crude product is purified by precision distillation under reduced pressure (3.5 mmHg) to afford the final product, which distills at 79.5°C.[6]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band around 1730 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of a five-membered ring ketone.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The key chemical shifts (δ) in ppm are as follows:[6]

| Chemical Shift (ppm) | Assignment |

| 219.72 | Carbonyl Carbon (C=O) |

| 52.73 | Methine Carbon (CH) |

| 40.02 | Methine Carbon (CH) |

| 38.00 | Methylene Carbon (CH₂) |

| 30.76 | Methylene Carbon (CH₂) |

| 29.65 | Methylene Carbon (CH₂) |

| 27.48 | Methylene Carbon (CH₂) |

| 25.14 | Methylene Carbon (CH₂) |

| 24.83 | Methylene Carbon (CH₂) |

| 20.62 | Methylene Carbon (CH₂) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak (M⁺) at m/e 152, consistent with the molecular weight of the compound. Key fragmentation patterns include prominent peaks at m/e 84 (base peak), 67, 55, and 85.[6]

Caption: Key Mass Spectrometry Fragments of this compound.

Reactivity and Applications

Chemical Reactivity

As a ketone, this compound exhibits reactivity at two primary sites: the electrophilic carbonyl carbon and the adjacent α-carbons.

-

Carbonyl Group Reactions: The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol (2-cyclopentylcyclopentanol), and Grignard reactions to form tertiary alcohols.

-

α-Carbon Reactivity: The presence of acidic protons on the carbons alpha to the carbonyl group allows for enolate formation under basic conditions. These enolates can then act as nucleophiles in various alkylation and condensation reactions, enabling the synthesis of more complex derivatives.

Applications in Flavors and Fragrances

The primary application of this compound is as a component in fragrance and flavor compositions.[6] Its fresh, cool, and minty notes make it a valuable ingredient for imparting these characteristics to a wide range of consumer products, including:

-

Dentifrices and mouth fresheners

-

Soaps and shampoos

-

Cosmetics

-

Household cleaning products[6]

The typical usage level in fragrance concentrates can be up to 2.0%.[7]

Potential in Synthetic and Medicinal Chemistry

While its current use is dominated by the fragrance industry, the cyclopentanone moiety is a common structural feature in many biologically active natural products and pharmaceuticals.[8] The chemical reactivity of this compound makes it a potentially useful building block for the synthesis of novel compounds with potential therapeutic applications. The synthesis of various pyran, pyridine, and thiophene derivatives from related cyclopentanone structures has been shown to yield compounds with antitumor activity.[9]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized compound with established synthesis routes and a strong foothold in the flavor and fragrance industry. Its straightforward synthesis from readily available precursors, coupled with its desirable organoleptic properties, ensures its continued commercial relevance. Beyond its current applications, its chemical functionality presents opportunities for its use as a versatile intermediate in organic synthesis, potentially leading to the discovery of novel molecules with valuable applications in materials science and drug development.

References

- 1. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]

- 2. guidechem.com [guidechem.com]

- 3. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 4. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 7. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]

- 8. fiveable.me [fiveable.me]

- 9. scirp.org [scirp.org]

Physical properties of 2-Cyclopentylcyclopentanone (boiling point, melting point)

An In-Depth Technical Guide:

Introduction

2-Cyclopentylcyclopentanone (CAS No. 4884-24-6) is a bicyclic ketone with the molecular formula C10H16O.[1][2][3] Structurally, it consists of a cyclopentanone ring substituted with a cyclopentyl group at the alpha position. This compound is recognized for its characteristic fruity, green, and minty aroma, which has led to its use as a perfuming and flavoring agent.[1][2][4][5] Beyond its sensory properties, a thorough understanding of its physical characteristics is fundamental for its application in chemical synthesis, quality control, and formulation development.

This guide provides a comprehensive examination of the core physical properties of this compound, with a specific focus on its boiling and melting points. We will delve into the experimental values reported in the literature, discuss the underlying principles, and present standardized methodologies for their determination, ensuring a robust foundation for laboratory and industrial applications.

Core

A compound's physical properties are the cornerstone of its chemical identity and dictate its behavior in various environments. These constants are critical for process design, safety assessments, and purification strategies. The key physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions | Source(s) |

| CAS Number | 4884-24-6 | N/A | [1][2][4][5] |

| Molecular Formula | C10H16O | N/A | [1][2][3] |

| Molecular Weight | 152.24 g/mol | N/A | [1][2][5] |

| Appearance | Colorless, clear liquid | Ambient | [1][4][5] |

| Odor | Fruity, green, minty | N/A | [1][2][5] |

| Boiling Point | 230-233 °C | @ 760 mm Hg | [3][4] |

| 104-107 °C | @ 2.00 mm Hg | [1][4] | |

| Melting Point | -13 °C to 13 °C | @ 760 mm Hg | [4][5] |

| Density / Specific Gravity | 0.975 - 0.985 g/cm³ | @ 20 °C | [1][3][4][5] |

| Refractive Index | 1.475 - 1.481 | @ 20 °C | [1][3][4] |

| Flash Point | 90 - 104 °C | TCC | [1][3][4][5] |

| Vapor Pressure | ~0.059 mm Hg | @ 25 °C | [1][4] |

| Water Solubility | Practically insoluble | N/A | [2][5] |

In-Depth Analysis of Phase Transition Points

Boiling Point

The boiling point is a critical parameter for distillation-based purification, solvent selection, and reaction condition optimization. For this compound, the boiling point has been reported in the range of 230-233 °C at standard atmospheric pressure (760 mm Hg) .[3][4]

Causality and Experimental Considerations: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The relatively high boiling point of this compound is consistent with its molecular weight (152.24 g/mol ) and the presence of a polar ketone group, which increases intermolecular dipole-dipole interactions compared to a non-polar hydrocarbon of similar size.

Crucially, the boiling point is highly dependent on pressure. As external pressure decreases, the temperature required for the vapor pressure to match it also decreases. This relationship is fundamentally described by the Clausius-Clapeyron equation. The literature reflects this, providing a boiling point of 104-107 °C at a reduced pressure of 2.00 mm Hg .[1][4] This demonstrates that vacuum distillation is a viable and effective method for purifying this compound, allowing the process to occur at a much lower temperature and preventing potential thermal degradation of the compound.

Protocol for Experimental Determination of Boiling Point: A standard method for determining the boiling point at atmospheric pressure involves using a simple distillation apparatus.

-

Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a distillation head (Claisen adapter), a thermometer placed correctly (top of the bulb level with the side arm of the adapter), a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: For high-accuracy work, the ambient atmospheric pressure should be recorded, and the observed boiling point corrected to 760 mm Hg using a nomograph or appropriate formula if necessary.

Melting Point

The melting point, or freezing point, is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity. There is a notable discrepancy in the reported literature for the melting point of this compound, with values of 13 °C and -13 °C cited.[4][5]

Trustworthiness and Analysis of Discrepancy: Such a significant difference warrants careful consideration. Potential sources for this discrepancy include:

-

Purity of the Sample: Impurities typically depress and broaden the melting point range. Different samples used in the original determinations may have had varying purity levels.

-

Experimental Technique: Differences in methodology, such as the rate of heating or the sensitivity of the detection method (e.g., visual observation vs. Differential Scanning Calorimetry - DSC), can lead to different results. The value of 13 °C is explicitly reported at 760 mm Hg, while the other is not specified with a pressure, though melting points are generally less sensitive to pressure changes than boiling points.[4]

Given that the compound is a liquid at room temperature, the -13 °C value is plausible for its freezing point. However, without access to the primary experimental data, both values should be considered with caution. For critical applications, it is imperative to determine the melting point empirically on the specific batch of material being used.

Protocol for Experimental Determination of Melting Point (Freezing Point): Since the compound is a liquid at room temperature, the determination would technically be of its freezing point.

-

Sample Preparation: Place a small sample of the liquid in a test tube.

-

Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt or dry ice-acetone bath).

-

Temperature Monitoring: Place a calibrated thermometer or temperature probe into the sample.

-

Observation: Gently stir the sample as it cools and record the temperature at regular intervals. The freezing point is the temperature at which the first crystals appear and the temperature holds constant as the substance solidifies (the plateau on a cooling curve).

Workflow for Physical Property Characterization

The logical flow for characterizing a novel or unverified liquid sample like this compound is crucial for ensuring data integrity. The following workflow outlines a self-validating process from sample reception to final property reporting.

Caption: Workflow for the comprehensive physical characterization of a liquid chemical sample.

Conclusion

The physical properties of this compound, particularly its boiling and melting points, are well-defined, though some discrepancies exist in the literature that necessitate empirical verification for high-purity applications. Its high boiling point at atmospheric pressure and significantly lower boiling point under vacuum make it amenable to purification by vacuum distillation. A clear understanding of these parameters, grounded in robust experimental methodology, is essential for researchers and developers to effectively and safely utilize this compound in fragrance formulation, organic synthesis, and other scientific endeavors.

References

Spectroscopic Characterization of 2-Cyclopentylcyclopentanone: A Technical Guide

Introduction

2-Cyclopentylcyclopentanone is a bicyclic ketone with applications in the fragrance and flavor industries, valued for its fresh, minty aroma.[1] A thorough understanding of its molecular structure is paramount for quality control, synthetic pathway confirmation, and regulatory compliance. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous identification and structural elucidation of this molecule. This guide offers an in-depth analysis of the spectroscopic data of this compound, grounded in established scientific principles and experimental best practices.

Molecular Structure and Numbering Scheme

To facilitate the interpretation of the spectroscopic data, the following numbering scheme is adopted for this compound.

Caption: IUPAC Numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds like ketones. Its deuterium signal provides a lock for the spectrometer's magnetic field, and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-characterized and do not typically interfere with the signals of the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because its protons and carbons are highly shielded, producing a single, sharp signal at 0 ppm that does not overlap with most organic compound signals. This provides a reliable reference point for chemical shifts.

Step-by-Step Methodology:

-

Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the CDCl₃.

-

Shimming: The magnetic field is shimmed to achieve maximum homogeneity, which results in sharp, well-resolved NMR signals.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H.

-

¹H NMR Data (Predicted)

Due to the unavailability of experimentally derived ¹H NMR data in the searched literature, a predicted spectrum is presented below. Predicted spectra are valuable tools for initial structural confirmation.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 - 2.0 | Multiplet | 3H | H2, H5α, H5β |

| ~1.9 - 1.4 | Multiplet | 13H | H3α, H3β, H4α, H4β, H1', H2'α, H2'β, H3'α, H3'β, H4'α, H4'β, H5'α, H5'β |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound is expected to show complex, overlapping multiplets in the upfield region.

-

The protons on the carbon alpha to the carbonyl group (C2 and C5) are expected to be the most deshielded due to the electron-withdrawing effect of the carbonyl group, resonating in the range of δ 2.0-2.2 ppm.[2]

-

The remaining methylene and methine protons of both cyclopentyl rings would appear as a complex series of overlapping multiplets in the region of δ 1.4-1.9 ppm. The complexity arises from the restricted rotation and the numerous, similar chemical environments leading to extensive spin-spin coupling.

¹³C NMR Data

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

| 219.72 | C | C1 (C=O) |

| 52.73 | CH | C2 |

| 40.02 | CH | C1' |

| 38.50 | CH₂ | C5 |

| 30.76 | CH₂ | C2'/C5' |

| 29.65 | CH₂ | C3/C4 |

| 27.48 | CH₂ | C3'/C4' |

| 25.14 | CH₂ | C3/C4 |

| 24.83 | CH₂ | C2'/C5' |

| 20.62 | CH₂ | C3/C4 |

Data sourced from a patent document.[1]

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.

-

Carbonyl Carbon: The most downfield signal at 219.72 ppm is characteristic of a ketone carbonyl carbon.[2] Its high chemical shift is due to the significant deshielding effect of the electronegative oxygen atom.

-

Methine Carbons: The signals at 52.73 ppm and 40.02 ppm are assigned to the two methine carbons, C2 and C1', respectively. C2, being alpha to the carbonyl, is more deshielded.

-

Methylene Carbons: The remaining signals in the upfield region (20-40 ppm) correspond to the eight methylene carbons of the two cyclopentyl rings. The slight differences in their chemical shifts are due to their varying proximity to the carbonyl group and their stereochemical environment.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

Rationale for Experimental Choices:

-

Neat Sample: For a liquid sample like this compound, running the analysis "neat" (without a solvent) as a thin film is the simplest and most direct method. This avoids any interfering signals from a solvent.

-

Salt Plates: Sodium chloride (NaCl) or potassium bromide (KBr) plates are used as they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).

Step-by-Step Methodology:

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: A single drop of this compound is placed on a clean NaCl or KBr salt plate. A second salt plate is placed on top to create a thin liquid film.

-

Data Acquisition: The salt plates are placed in the sample holder of the FT-IR spectrometer. The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 1730 | C=O (Ketone) |

| ~2950-2870 | C-H (sp³) stretch |

| ~1465 | C-H (sp³) bend |

Data sourced from a patent document.[1]

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent and diagnostic absorption is the strong, sharp peak at 1730 cm⁻¹. This is characteristic of the C=O stretching vibration of a saturated, five-membered cyclic ketone (cyclopentanone).[3] The ring strain in the five-membered ring increases the frequency of the C=O stretch compared to an acyclic ketone (typically ~1715 cm⁻¹).

-

C-H Stretches and Bends: The absorptions in the 2870-2950 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl rings. The band around 1465 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale for Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. This fragmentation pattern is a valuable fingerprint for structural elucidation.

-

Gas Chromatography (GC) Inlet: GC is an excellent method for introducing a volatile liquid sample like this compound into the mass spectrometer, ensuring its purity before analysis.

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 15 | [M]⁺• (Molecular Ion) |

| 123 | 10 | [M - C₂H₅]⁺ |

| 109 | 10 | [M - C₃H₇]⁺ |

| 85 | 30 | [C₅H₉CO]⁺ or [C₆H₁₃]⁺ |

| 84 | 100 | [C₆H₁₂]⁺• |

| 83 | 30 | [C₆H₁₁]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

| 55 | 53 | [C₄H₇]⁺ |

Data sourced from a patent document.[1]

Interpretation of the Mass Spectrum:

Caption: Key Fragmentation Pathways of this compound.

-

Molecular Ion: The peak at m/z 152 corresponds to the molecular ion (M⁺•), confirming the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .

-

Base Peak: The base peak (the most intense peak) at m/z 84 is likely due to a McLafferty-type rearrangement followed by the loss of a neutral cyclopentanone molecule, or a retro-Diels-Alder type fragmentation of the cyclopentane ring attached to the carbonyl group.

-

Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[3] Cleavage between C1-C2 and the cyclopentyl group would lead to the acylium ion at m/z 85 ([C₅H₉CO]⁺).

-

Other Fragments: The peak at m/z 67 likely corresponds to the cyclopentyl cation ([C₅H₇]⁺). The peak at m/z 55 is a common fragment in cyclic systems, often corresponding to the [C₄H₇]⁺ ion.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal structural confirmation of this compound. The ¹³C NMR and IR data definitively identify the ketone functional group within a five-membered ring, while the mass spectrometry data confirms the molecular weight and reveals characteristic fragmentation patterns. Although experimental ¹H NMR data was not available, predicted data aligns with the expected structure, showing complex multiplets characteristic of the two interconnected cyclopentyl rings. This comprehensive spectroscopic analysis serves as a cornerstone for the quality assessment and scientific understanding of this important fragrance compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 2-Cyclopentylcyclopentanone

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Elucidation of a Bicyclic Ketone

2-Cyclopentylcyclopentanone is a bicyclic ketone with a molecular formula of C₁₀H₁₆O.[1] Its structure, comprising two five-membered rings joined by a single bond, presents a fascinating challenge for spectroscopic analysis. The presence of a carbonyl group and multiple stereocenters results in a complex and nuanced Nuclear Magnetic Resonance (NMR) profile. This guide provides a detailed, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, moving beyond simple peak reporting to explain the underlying principles governing the observed chemical shifts and coupling patterns.

For researchers in drug development and organic synthesis, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for this purpose, offering a window into the electronic environment of each carbon and hydrogen atom within a molecule. Understanding the spectral features of this compound is not merely an academic exercise; it provides a framework for analyzing similarly complex aliphatic ring systems, which are common motifs in natural products and pharmaceutical agents. This document is structured to serve as a practical reference, blending theoretical principles with predictive analysis to offer a comprehensive interpretation of the molecule's NMR signature.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral assignments, the following standardized numbering scheme for this compound will be used throughout this guide. The molecule possesses two chiral centers, at C-2 and C-1', leading to the potential for diastereomers. This chirality is a critical factor in the complexity of the ¹H NMR spectrum.

References

Key fragmentation patterns in mass spectrometry of 2-Cyclopentylcyclopentanone

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry of 2-Cyclopentylcyclopentanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the key fragmentation patterns of this compound under electron ionization (EI) mass spectrometry. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the primary fragmentation pathways, including alpha-cleavage and complex rearrangements, that are characteristic of this bicyclic ketone. By synthesizing foundational principles of mass spectrometry with specific structural analysis, this guide offers predictive insights into the mass spectrum of this compound, enabling its confident identification and structural characterization. Methodologies for spectral acquisition and data interpretation are discussed, supported by mechanistic diagrams and a comprehensive review of relevant literature.

Introduction: The Analytical Challenge of Bicyclic Ketones

In the landscape of chemical analysis, mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. For carbonyl compounds, particularly ketones, electron ionization (EI) induces highly characteristic and reproducible fragmentation patterns that serve as molecular fingerprints.[1][2] this compound (C₁₀H₁₆O, Molecular Weight: 152.23 g/mol ) presents a unique analytical subject, combining the features of a simple cyclic ketone with the complexity of a bicyclic structure.[3] Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, whether in flavor and fragrance analysis, synthetic chemistry, or metabolite identification.

This guide moves beyond a simple cataloging of spectral peaks. It provides a mechanistic rationale for the formation of key fragment ions, grounding the interpretation in the fundamental principles of physical organic chemistry. We will explore how the initial radical cation of this compound dissipates energy through specific bond cleavages to yield a predictable array of daughter ions.

Foundational Principles of Ketone Fragmentation

Upon electron ionization, a this compound molecule loses a non-bonding electron from the carbonyl oxygen atom, forming a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 152. This odd-electron ion is energetically unstable and undergoes fragmentation to produce more stable even-electron cations.[4] For ketones, two primary fragmentation pathways dominate: α-cleavage and the McLafferty rearrangement.[1][5]

-

Alpha (α)-Cleavage: This is a hallmark fragmentation of carbonyl compounds. It involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[6][7] This process is highly favorable as it results in the formation of a neutral alkyl radical and a resonance-stabilized acylium ion, which is often responsible for the base peak or other prominent peaks in the spectrum.[7][8]

-

McLafferty Rearrangement: This specific rearrangement occurs in carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[5][9] The mechanism involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered cyclic transition state, followed by cleavage of the bond between the α and β carbons.[9][10] This produces a neutral alkene and a new, often stable, odd-electron enol radical cation.[11][12]

Experimental Protocol: Acquiring the Mass Spectrum

To ensure the generation of a high-quality, reproducible mass spectrum for this compound, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To separate this compound from any potential impurities and acquire its 70 eV electron ionization mass spectrum.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Methodology:

-

Sample Preparation: Prepare a 100 ppm solution of this compound in a high-purity solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (Split mode, 50:1 ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 35 - 350

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of this peak.

-

Perform background subtraction to obtain a clean spectrum for analysis.

Key Fragmentation Pathways of this compound

The molecular ion of this compound ([C₁₀H₁₆O]⁺•) appears at m/z 152 . Its fragmentation is dominated by α-cleavages due to the stabilizing effect on the resulting acylium ions.

Primary α-Cleavage: Loss of the Cyclopentyl Radical

The most intuitive and significant fragmentation is the cleavage of the bond between the carbonyl carbon and the substituent cyclopentyl ring. This is a classic α-cleavage.

-

Mechanism: The C-C bond between the two rings breaks, leading to the expulsion of a neutral cyclopentyl radical (•C₅H₉, mass = 69 Da).

-

Resulting Ion: This generates a highly stable, resonance-stabilized acylium ion at m/z 83 . This ion, corresponding to [C₅H₇O]⁺, is predicted to be a major peak, potentially the base peak, in the spectrum.

Figure 1: Primary α-cleavage pathway leading to the m/z 83 acylium ion.

Secondary α-Cleavage and Ring Opening

An alternative α-cleavage can occur within the cyclopentanone ring itself, adjacent to the carbonyl group. This cleavage initiates a cascade of reactions.

-

Mechanism: The initial α-cleavage opens the cyclopentanone ring, forming a diradical species. This is followed by subsequent bond cleavages. A common pathway for cyclic ketones involves the loss of ethylene (C₂H₄) after the initial ring opening.[13][14] For cyclopentanone itself, a prominent fragmentation involves the loss of C₂H₄ to form an ion at m/z 56, which can then lose a hydrogen to form the very stable [C₃H₃O]⁺ ion at m/z 55.[15][16][17]

-

Application to this compound: Following the ring-opening α-cleavage, the molecule can eliminate a neutral ethylene molecule. This would lead to a fragment ion at m/z 124 (152 - 28). Further fragmentation of this intermediate could lead to the loss of the cyclopentyl group, resulting in an ion at m/z 55 ([C₃H₃O]⁺). This m/z 55 peak is highly characteristic of the cyclopentanone moiety.[17]

Figure 2: Ring-opening fragmentation cascade leading to the characteristic m/z 55 ion.

Analysis of McLafferty Rearrangement Potential

For a McLafferty rearrangement to occur, a hydrogen atom must be present on the γ-carbon from the carbonyl group, allowing for a six-membered transition state.

-

Within the Cyclopentanone Ring: The rigid five-membered ring structure prevents any of its hydrogens from achieving the necessary proximity to the carbonyl oxygen for the rearrangement. The distance and geometry are unfavorable.

-

On the Cyclopentyl Substituent: The hydrogens on the γ-carbon of the cyclopentyl ring (C-3' and C-4') are also sterically hindered and cannot easily reach the carbonyl oxygen to facilitate the required six-membered transition state. Studies on bicyclic ketones have shown that stereochemical and distance constraints can significantly inhibit or completely prevent McLafferty rearrangements.[18][19]

Therefore, a classic McLafferty rearrangement is not expected to be a significant fragmentation pathway for this compound. The absence of a characteristic even-mass fragment ion resulting from this rearrangement can be used as a diagnostic feature.

Summary of Predicted Key Fragments

The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of this compound.

| m/z | Proposed Ion Formula | Identity / Origin | Predicted Intensity |

| 152 | [C₁₀H₁₆O]⁺• | Molecular Ion | Low to Medium |

| 124 | [C₈H₁₂O]⁺• | Loss of C₂H₄ | Low |

| 83 | [C₅H₇O]⁺ | α-Cleavage (Loss of •C₅H₉) | High (Base Peak?) |

| 69 | [C₅H₉]⁺ | Cyclopentyl Cation | Medium |

| 55 | [C₃H₃O]⁺ | Ring Fragmentation | Medium to High |

| 41 | [C₃H₅]⁺ | Allyl Cation | Medium |

Conclusion

The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways originating from α-cleavage . The most significant diagnostic peak is expected at m/z 83 , corresponding to the loss of the cyclopentyl substituent as a radical, forming a stable acylium ion. A second characteristic and intense peak at m/z 55 arises from the fragmentation of the cyclopentanone ring itself, a hallmark of this structural motif. The steric constraints of the bicyclic structure make the classic McLafferty rearrangement an unlikely event.

This detailed analysis provides a robust framework for the identification of this compound in complex mixtures. By understanding the causal mechanisms behind the formation of these key ions, analysts can interpret spectral data with a higher degree of confidence, distinguishing it from isomers and related compounds.

References

- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 9. grokipedia.com [grokipedia.com]

- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

- 14. The Mass Spectra of Cyclic Ketones [opg.optica.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. GCMS Section 6.11.2 [people.whitman.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Cyclopentylcyclopentanone

This guide provides a comprehensive analysis of 2-Cyclopentylcyclopentanone using infrared (IR) spectroscopy, designed for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, grounded in established scientific principles.

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. This absorption pattern generates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.[1][2] For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence and chemical environment of its key functional groups: the carbonyl (C=O) group within the five-membered ring and the alkyl (C-H) groups of the cyclopentyl substituents.

Theoretical Framework: Vibrational Modes of this compound

The infrared spectrum of this compound is dominated by the characteristic absorptions of its constituent functional groups. Understanding the theoretical basis of these vibrations is crucial for accurate spectral interpretation.

The Carbonyl (C=O) Stretching Vibration: A Tale of Ring Strain

The most prominent feature in the IR spectrum of a ketone is the strong absorption band arising from the C=O stretching vibration. For simple acyclic ketones, this band typically appears in the range of 1715 ± 7 cm⁻¹.[3][4] However, the incorporation of the carbonyl group into a cyclic structure significantly influences its vibrational frequency.

In cyclic ketones, the C=O stretching frequency is sensitive to ring strain.[5][6] As the ring size decreases from a strain-free six-membered ring (cyclohexanone, ~1715 cm⁻¹), the C=O stretching frequency increases.[7] This is due to a change in the hybridization of the carbonyl carbon. In a strained ring like cyclopentanone, the internal C-CO-C bond angle is compressed to approximately 108° from the ideal 120° of an sp² hybridized carbon.[3] To accommodate this smaller angle, the C-C bonds of the ring adopt more p-character, consequently increasing the s-character of the C=O sigma bond.[3][8] A higher s-character leads to a shorter, stronger, and stiffer C=O bond, which vibrates at a higher frequency.[3][8] For cyclopentanone, this results in a shift of the C=O stretching frequency to a higher wavenumber, typically around 1740-1750 cm⁻¹.[7][9][10] The presence of an alkyl substituent, such as the cyclopentyl group in this compound, has a minimal electronic effect on the carbonyl stretching frequency compared to the dominant effect of ring strain.

The Alkyl (C-H) Vibrational Modes

The cyclopentyl substituent and the cyclopentanone ring itself contain numerous C-H bonds within methylene (-CH₂) and methine (-CH) groups. These give rise to characteristic stretching and bending vibrations.

-

C-H Stretching: The stretching vibrations of sp³ hybridized C-H bonds in alkanes and cycloalkanes occur in the region of 3000-2850 cm⁻¹.[2][11][12] These are typically strong and sharp absorptions. For this compound, we expect to see multiple bands in this region corresponding to the symmetric and asymmetric stretching modes of the methylene and methine groups.

-

C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the C-H bonds occur at lower frequencies. Methylene scissoring vibrations are typically observed around 1470-1450 cm⁻¹.[2][11] These bands can provide information about the cycloalkyl structure.

The region below 1500 cm⁻¹ is known as the "fingerprint region."[2] It contains a complex series of absorptions arising from C-C stretching and various bending vibrations. While difficult to assign individually, the overall pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[2]

Predicted Infrared Spectrum of this compound

Based on the theoretical principles discussed, we can predict the key absorption bands in the IR spectrum of this compound.

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretching | Ketone | 1740 - 1750 | Strong |

| C-H Asymmetric & Symmetric Stretching | Alkyl (CH₂, CH) | 2850 - 2960 | Strong |

| C-H Scissoring Bending | Alkyl (CH₂) | ~1465 | Medium |

| C-C Stretching & Other Bendings | Fingerprint | < 1400 | Medium-Weak |

Experimental Protocol: Obtaining a High-Quality IR Spectrum

The following protocol outlines the steps for acquiring an IR spectrum of this compound, which is a liquid at room temperature. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly recommended technique due to its simplicity and minimal sample preparation.[13][14][15]

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

This compound sample.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Experimental Workflow Diagram

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Procedure

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent like isopropanol to remove any residues.[14]

-

Background Scan: Acquire a background spectrum with the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.[14]

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.[16]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be optimized to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections.

-

Post-Analysis Cleaning: Clean the ATR crystal thoroughly after the measurement.

Data Interpretation and Validation

The obtained spectrum should be analyzed by identifying the key absorption bands as predicted in Section 3.0.

-

Primary Validation: The presence of a strong absorption band in the 1740-1750 cm⁻¹ region validates the presence of the cyclopentanone carbonyl group. The high frequency of this band is a direct consequence of the ring strain, a key structural feature.

-

Secondary Validation: The observation of strong C-H stretching bands between 2850 cm⁻¹ and 2960 cm⁻¹ confirms the presence of the alkyl framework of the two cyclopentyl rings.

-

Fingerprint Confirmation: The pattern of peaks in the fingerprint region (<1500 cm⁻¹) provides a unique identifier for the molecule. This region can be compared against a spectral database if a reference spectrum for this compound is available.

Conclusion

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the analysis of this compound. The key to a successful analysis lies in understanding the influence of molecular structure, particularly ring strain, on the vibrational frequencies of the functional groups. The strong carbonyl absorption at a characteristically high wavenumber, coupled with the typical alkyl C-H stretching absorptions, allows for unambiguous confirmation of the molecule's core functional groups. The experimental protocol outlined, utilizing the convenient ATR-FTIR technique, ensures the acquisition of high-quality, reproducible data essential for research, quality control, and drug development applications.

References

- 1. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Synthesis of 2-Cyclopentylcyclopentanone: A Journey from Classic Condensation to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentylcyclopentanone, a molecule with a deceptively simple structure, holds significant importance in the fragrance industry for its fresh, minty, and fruity aroma, and is gaining traction as a precursor for high-density renewable fuels.[1][2] This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offering detailed experimental protocols and field-proven insights to guide researchers in their synthetic endeavors. This document is designed to be a self-validating system, grounding all claims in authoritative sources and providing a complete reference for further exploration.

Introduction: The Significance of a Scented Dimer

This compound (C₁₀H₁₆O) is a bicyclic ketone that has carved a niche for itself in the realm of specialty chemicals. Its organoleptic properties, characterized by a fresh, cool, and minty fragrance, make it a valuable ingredient in a variety of consumer products, including dentifrices, chewing gum, soaps, and detergents.[1] Beyond its aromatic applications, the high energy density of its hydrogenated derivatives has positioned it as a promising platform molecule for the synthesis of advanced biofuels.[1][2] The journey of this molecule from its initial discovery to its current applications is a testament to the evolution of synthetic organic chemistry.

Discovery and Historical Context: Piecing Together the Past

While a definitive "discovery" paper for this compound is not readily apparent in modern databases, its early synthesis is referenced in later works, pointing to a history rooted in the mid-20th century. A key patent from 1980 cites the work of Roland Mayer (1956), Martin Cordon et al. (1954), and Georges Le Guillanton (1963) as foundational to the synthesis of this molecule. These early explorations likely stemmed from fundamental studies into the reactivity of cyclic ketones and the exploration of novel molecular architectures. The preferred synthetic route highlighted in the same patent, involving the self-condensation of cyclopentanone followed by hydrogenation, suggests that the principles of aldol chemistry were central to its initial preparation. This classical two-step approach remains a cornerstone of its synthesis today.

Synthetic Methodologies: A Tale of Two Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the classical two-step synthesis and modern one-pot catalytic methods.

The Classical Two-Step Synthesis: A Robust and Time-Tested Route

This traditional method involves two distinct chemical transformations: the self-aldol condensation of cyclopentanone to form 2-cyclopentylidene-cyclopentanone, followed by the catalytic hydrogenation of the resulting α,β-unsaturated ketone.

The self-condensation of cyclopentanone is a classic example of an aldol condensation reaction. In the presence of a base, one molecule of cyclopentanone is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclopentanone molecule. The resulting aldol addition product readily dehydrates to form the more stable, conjugated α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.

Mechanism of Base-Catalyzed Self-Aldol Condensation of Cyclopentanone

Caption: Mechanism of the base-catalyzed self-aldol condensation of cyclopentanone.

Experimental Protocol: Base-Catalyzed Self-Condensation of Cyclopentanone

-

Materials: Cyclopentanone, Potassium Hydroxide (KOH), Water, Diethyl Ether.

-

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add cyclopentanone.

-

Separately, prepare a solution of potassium hydroxide in water.

-

Add the aqueous KOH solution to the cyclopentanone.

-

Heat the mixture to reflux (approximately 100°C) with vigorous stirring for several hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., GC, TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add diethyl ether to the mixture to extract the organic product.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield crude 2-cyclopentylidene-cyclopentanone, which can be purified by distillation.

-

Note: The specific quantities and reaction times will vary depending on the scale of the reaction.

The second step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone intermediate. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C).

Mechanism of Catalytic Hydrogenation of an α,β-Unsaturated Ketone

Caption: Simplified mechanism of catalytic hydrogenation of 2-cyclopentylidene-cyclopentanone.

Experimental Protocol: Hydrogenation of 2-Cyclopentylidene-cyclopentanone

-

Materials: 2-Cyclopentylidene-cyclopentanone, 5% Palladium on Activated Carbon (Pd/C), Ethanol (or another suitable solvent).

-

Procedure:

-

In a hydrogenation vessel, dissolve 2-cyclopentylidene-cyclopentanone in a suitable solvent like ethanol.

-

Carefully add the 5% Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (the reaction can often be performed at atmospheric pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by analytical methods (GC, TLC).

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of celite.

-

Rinse the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure.

-

Table 1: Comparison of Reaction Parameters for the Classical Synthesis

| Parameter | Self-Condensation | Hydrogenation |

| Catalyst | Base (e.g., KOH, NaOH) | Heterogeneous (e.g., Pd/C) |

| Temperature | Elevated (e.g., 100°C) | Room Temperature |

| Pressure | Atmospheric | Atmospheric to moderate H₂ pressure |

| Key Intermediate | 2-Cyclopentylidene-cyclopentanone | - |

| Primary Product | 2-Cyclopentylidene-cyclopentanone | This compound |

| Work-up | Extraction and distillation | Filtration and distillation |

Modern One-Pot Catalytic Synthesis

In recent years, efforts have been made to develop more efficient and sustainable methods for the synthesis of this compound. One-pot reactions, where multiple transformations occur in a single reaction vessel, are particularly attractive as they reduce waste, save time, and minimize operational complexity.

A notable example is the one-step synthesis from cyclopentanone using a bifunctional catalyst. For instance, a NiO-Co₃O₄/TiO₂ catalyst has been shown to effectively catalyze both the self-condensation and subsequent hydrogenation in a single step.

Workflow for One-Pot Synthesis of this compound

Caption: Simplified workflow for the one-pot synthesis of this compound.

This approach streamlines the synthesis by eliminating the need for isolation of the intermediate, 2-cyclopentylidene-cyclopentanone. The catalyst's metallic components facilitate hydrogenation, while the oxide support can provide the necessary acidic or basic sites for the condensation reaction.

Applications: From Fragrance to Fuel

The unique properties of this compound have led to its application in diverse fields.

-

Fragrance and Flavors: Its fresh, minty, and slightly fruity aroma makes it a desirable component in perfumes, cosmetics, and flavor compositions for products like toothpaste and chewing gum.[1]

-

High-Density Fuels: As a C₁₀ molecule, this compound can be further transformed into high-density fuels. Its dimer, formed through another condensation reaction, can be hydrodeoxygenated to produce a C₁₅ polycycloalkane with a high density, making it a potential bio-based jet fuel component.[1][2]

Conclusion: A Molecule of Enduring Utility

The synthesis of this compound provides a fascinating case study in the evolution of organic synthesis. From its early preparation via classical condensation and hydrogenation reactions to the development of modern, efficient one-pot catalytic methods, the journey to produce this valuable molecule reflects the ongoing quest for elegance, efficiency, and sustainability in chemical manufacturing. As the demand for both novel fragrances and renewable energy sources continues to grow, the chemistry of this compound and its derivatives is poised to remain an active and important area of research.

References

An In-Depth Technical Guide to the Occurrence and Sources of 2-Cyclopentylcyclopentanone

Executive Summary: This guide provides a comprehensive technical overview of 2-Cyclopentylcyclopentanone, a C10 cyclic ketone valued in the flavor and fragrance industry for its fresh, minty, and green aroma profile. While its chemical precursor, cyclopentanone, is a known natural product, extensive literature review indicates that this compound itself is not found in nature and is sourced exclusively via chemical synthesis. This document details the physicochemical properties of the compound, critically evaluates the evidence regarding its natural occurrence, and provides an in-depth look at its primary industrial synthesis route. Methodologies for purification and analytical characterization are presented, alongside a discussion of its main applications. This whitepaper is intended for researchers, chemists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic organic chemistry.

Section 1: Physicochemical and Spectroscopic Profile of this compound

This compound is a disubstituted cyclic ketone. Its identity and properties are well-defined, which is critical for its application as a high-purity fragrance and flavoring agent. The molecule consists of a cyclopentanone ring substituted at the alpha-position with a cyclopentyl group.

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-cyclopentylcyclopentan-1-one | [1] |

| CAS Number | 4884-24-6 | [2] |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor Profile | Fruity, green, minty, fresh, and cool | [1][3] |

| Solubility | Practically insoluble in water; soluble in ethanol | [1] |

| Boiling Point | 232.5 °C | [2] |

| Flash Point | 90 °C (194 °F) | [4] |

| Density | 0.975 - 0.983 g/cm³ @ 20°C | [4] |

| Refractive Index | 1.475 - 1.481 @ 20°C | [4] |

Spectroscopic data are fundamental for the unambiguous identification and quality control of this compound. Key spectral features include a strong carbonyl (C=O) stretch in the infrared spectrum around 1730 cm⁻¹, and a mass spectrum with a characteristic base peak at m/z 84[3].

Section 2: Investigating the Natural Occurrence of this compound

A thorough investigation of scientific databases and chemical catalogs reveals a consensus that this compound is not a known natural product. Authoritative resources in the flavor and fragrance industry explicitly state that it is "not found in nature"[4].

However, its chemical precursor, cyclopentanone, is found in various natural sources. Cyclopentanone has been identified as a volatile component in roasted coffee, wheat flour, tomatoes, and Spanish spike lavender oil[5][6]. The natural presence of the monomeric building block raises the theoretical possibility of a biosynthetic pathway analogous to its chemical synthesis. Such a pathway could involve an enzyme-catalyzed self-condensation (an aldol reaction) of two cyclopentanone molecules, followed by dehydration and subsequent enzymatic reduction of the resulting double bond.

Hypothetical Biosynthetic Pathway

While no evidence supports the existence of this pathway in any organism, its hypothetical steps can be visualized. This provides a logical framework for future investigations by natural product chemists who may screen for this compound in organisms known to produce high concentrations of cyclopentanone.

References

- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 4. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]

- 5. cyclopentanone, 120-92-3 [thegoodscentscompany.com]

- 6. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological and Safety Profile of 2-Cyclopentylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Cyclopentylcyclopentanone and the Imperative for a Robust Safety Assessment